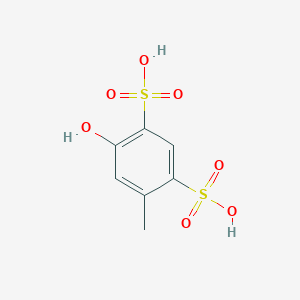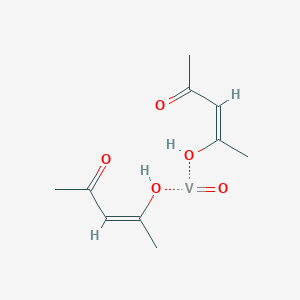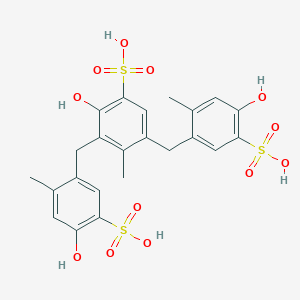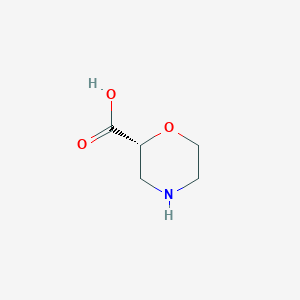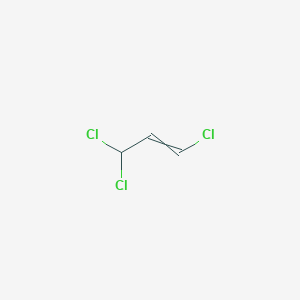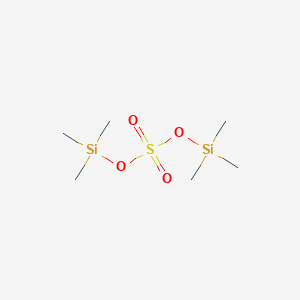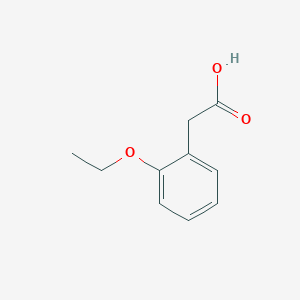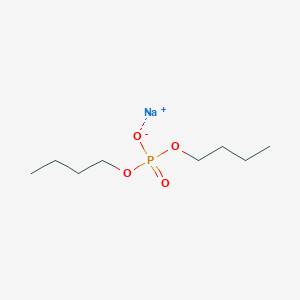
Sodium dibutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dibutyl phosphate (NaDBP) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in various scientific research applications due to its unique properties, including its ability to extract and separate metal ions. NaDBP is synthesized using different methods, and its mechanism of action is well-understood.
Mecanismo De Acción
Sodium dibutyl phosphate acts as a chelating agent, meaning it can form strong bonds with metal ions. The mechanism of action involves the formation of a complex between Sodium dibutyl phosphate and metal ions, which results in the extraction and separation of metal ions from the sample. The complex is stable and can be easily separated from the sample using different methods.
Efectos Bioquímicos Y Fisiológicos
Sodium dibutyl phosphate has been shown to have some biochemical and physiological effects on different organisms. Studies have shown that Sodium dibutyl phosphate can affect the activity of different enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the immune system of different organisms, including fish and mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium dibutyl phosphate has several advantages for lab experiments, including its ability to extract and separate metal ions from different samples. It is also relatively easy to use and can be easily purified using different methods. However, Sodium dibutyl phosphate has some limitations, including its toxicity and potential harm to the environment. It is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination.
Direcciones Futuras
There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields. Sodium dibutyl phosphate has the potential to be used in different environmental remediation processes, including the removal of heavy metals from contaminated water and soil. It can also be used in the development of new drugs and therapies for different diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, Sodium dibutyl phosphate is a unique chemical compound that has several applications in scientific research. Its ability to extract and separate metal ions makes it a valuable tool in different fields, including environmental science and biochemistry. However, it is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination. There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields.
Métodos De Síntesis
Sodium dibutyl phosphate can be synthesized using various methods, including the reaction of dibutyl phosphate with sodium hydroxide. The reaction takes place in an aqueous solution, and the pH of the solution is adjusted to 10-11. The resulting product is then purified using different methods, including recrystallization, column chromatography, and solvent extraction.
Aplicaciones Científicas De Investigación
Sodium dibutyl phosphate is widely used in scientific research applications, including analytical chemistry, environmental science, and biochemistry. It is commonly used as a chelating agent to extract and separate metal ions from different samples. Sodium dibutyl phosphate has been used to extract metal ions from wastewater, soil, and sediments. It has also been used to study the behavior of metal ions in different environmental samples.
Propiedades
Número CAS |
16298-74-1 |
|---|---|
Nombre del producto |
Sodium dibutyl phosphate |
Fórmula molecular |
C8H18NaO4P |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
sodium;dibutyl phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
YEQCNBCFZFWPKX-UHFFFAOYSA-M |
SMILES isomérico |
CCCCOP(=O)([O-])OCCCC.[Na+] |
SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
SMILES canónico |
CCCCOP(=O)([O-])OCCCC.[Na+] |
Otros números CAS |
16298-74-1 |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
107-66-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




